molecular formula C11H13BrF4OSi B2754937 (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane CAS No. 1836233-49-8

(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

Cat. No. B2754937
CAS RN: 1836233-49-8
M. Wt: 345.207
InChI Key: BSGYOBBHWWETQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and its structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, (4-bromophenoxy)trimethylsilane has a density of 1.2±0.1 g/cm3, a boiling point of 215.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

ipso Halogenation and Bromination of Phenols

In the field of halogenation, research has shown that bromination of phenols, such as p-cresol and 3,4-dimethylphenol, in trifluoromethanesulfonic acid leads to bromo derivatives with bromine meta to hydroxyl. This process involves the intermediate formation of a bromodienone and its rearrangement. The study provides insight into the isomerization, disproportionation of bromophenols, and the dienone–phenol rearrangement of bromodienones, offering valuable information for chemical synthesis and modification techniques (Fischer & Henderson, 1983).

Tetramesityldisilene: A Stable Compound with a Silicon-Silicon Double Bond

Research into the stability and reactivity of silicon-containing compounds led to the discovery of tetramesityldisilene, a compound that can be isolated as a stable solid at room temperature. This compound is notable for its silicon-silicon double bond, which, akin to carbon olefins, undergoes addition reactions. This finding opens up new avenues for the study of silicon chemistry and the development of novel silicon-based materials (West, Fink, & Michl, 1981).

Synthesis and Transformation of [difluoro(phenylseleno)methyl]-trimethylsilane

The development of [difluoro(phenylseleno)methyl]trimethylsilane (PhSeCF(2)TMS) has provided a new strategy for the nucleophilic difluoromethylation of carbonyl compounds. This compound serves as an efficient reagent for incorporating the difluoro(phenylseleno)methyl group into various compounds, showcasing a novel approach in the synthesis of difluoromethyl-containing molecules. The resulting alcohols can be further transformed, expanding the toolkit available for organic synthesis and functional group modification (Qin et al., 2005).

Safety And Hazards

The safety data sheet for similar compounds indicates that they can be harmful if swallowed . They are also harmful to aquatic life . Therefore, it is advised to avoid release to the environment .

properties

IUPAC Name

[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYOBBHWWETQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Br)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

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